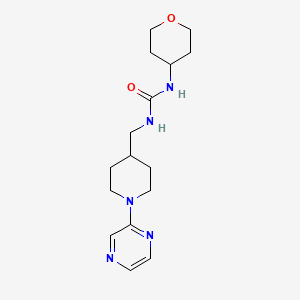

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

描述

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

属性

IUPAC Name |

1-(oxan-4-yl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c22-16(20-14-3-9-23-10-4-14)19-11-13-1-7-21(8-2-13)15-12-17-5-6-18-15/h5-6,12-14H,1-4,7-11H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJYEMGBIFWJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves several steps:

-

Formation of the Piperidine Intermediate

Starting Material: Pyrazine-2-carboxylic acid.

Reagents: Thionyl chloride (SOCl₂) to form pyrazine-2-carbonyl chloride, followed by reaction with piperidine to yield 1-(pyrazin-2-yl)piperidine.

Conditions: Reflux in an inert atmosphere.

-

Alkylation Step

Starting Material: 1-(pyrazin-2-yl)piperidine.

Reagents: Formaldehyde and hydrogen chloride gas to form the corresponding N-methyl derivative.

Conditions: Acidic medium, typically at room temperature.

-

Urea Formation

Starting Material: N-methyl-1-(pyrazin-2-yl)piperidine.

Reagents: Isocyanate derivative of tetrahydro-2H-pyran-4-amine.

Conditions: Mild heating under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents.

化学反应分析

Types of Reactions

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: N-alkylated piperidine derivatives.

科学研究应用

Anti-Cancer Activity

Research indicates that derivatives of pyrazine and piperidine have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The compound's structure allows it to potentially interact with CDK2, making it a candidate for further investigation in cancer therapy. Studies have demonstrated that related compounds exhibit selective inhibition against CDK2 over CDK1, suggesting a targeted approach to cancer treatment .

Anti-inflammatory Properties

Compounds containing pyrazine rings have been evaluated for their anti-inflammatory effects. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit nitric oxide (NO) production in macrophages, a key factor in the inflammatory response. This suggests that our compound may possess similar anti-inflammatory properties, warranting further pharmacological evaluation .

Antimicrobial Activity

The presence of the piperidine moiety is associated with antimicrobial properties. Compounds derived from piperidine have been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural features of 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea may enhance its efficacy against microbial infections .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing pyrazolo derivatives revealed that compounds with similar structures displayed significant biological activity. The synthesis involved multiple steps, including the reaction of piperidine derivatives with pyrazine precursors. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the target compounds .

Case Study 2: Docking Studies

Molecular docking studies conducted on related compounds indicated strong binding affinities to various protein targets involved in cancer progression. The results suggest that modifications to the piperidine and pyrazine components could enhance selectivity and potency against specific kinases .

作用机制

The mechanism of action of 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazine ring is known to interact with various biological targets, potentially modulating their activity. The piperidine and tetrahydropyran moieties may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

1-(pyrazin-2-yl)piperidine: Lacks the urea and tetrahydropyran moieties.

3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazine and piperidine moieties.

N-methyl-1-(pyrazin-2-yl)piperidine: Lacks the urea and tetrahydropyran moieties.

Uniqueness

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazine ring, piperidine, and tetrahydropyran moieties in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

The compound 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel chemical entity with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the context of cancer and metabolic disorders. This article explores its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazine ring, a piperidine moiety, and a tetrahydro-pyran group. The molecular formula is CHNO, with a molecular weight of 278.36 g/mol. The presence of these functional groups may contribute to its biological activity through various interactions with biological macromolecules.

- Inhibition of Kinases : Similar compounds have been shown to inhibit checkpoint kinases such as CHK1, which plays a critical role in the DNA damage response. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents .

- Receptor Modulation : Compounds with structural similarities have been identified as selective agonists for melanocortin receptors, which are involved in energy homeostasis and appetite regulation. This suggests that the compound may also exhibit anti-obesity effects without adverse sexual side effects .

- Antitumor Activity : Research indicates that related pyrazine-containing compounds exhibit significant antitumor activity by targeting histone acetyltransferases (HATs), which are important in cancer cell proliferation .

Efficacy in Cancer Models

In vitro studies have demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has been shown to reduce cell viability significantly in prostate and breast cancer models, potentially through apoptosis induction or cell cycle arrest mechanisms.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate Cancer (PC3) | 10 | Apoptosis induction |

| Breast Cancer (MCF7) | 15 | Cell cycle arrest |

| Colon Cancer (HT29) | 12 | Inhibition of proliferation |

Metabolic Studies

In metabolic disorder models, the compound has shown promise as an anti-obesity agent. Rodent studies indicated a reduction in body weight and fat mass without affecting reproductive health, suggesting a favorable safety profile .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study 1: Breast Cancer Treatment

- A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its role as a potential chemotherapeutic agent.

-

Case Study 2: Obesity Management

- In a rodent model of diet-induced obesity, administration of the compound resulted in significant weight loss and improved metabolic parameters compared to control groups.

常见问题

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H/C NMR confirms regioselectivity of the pyrazine-piperidine linkage and urea formation. Key signals include:

- Piperidine C-4 methylene protons: δ 3.2–3.5 ppm (multiplet).

- Urea NH protons: δ 5.8–6.2 ppm (broad singlet) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for CHNO: 369.20).

- HPLC Purity : Use C18 columns with acetonitrile/water gradients; target ≥95% purity .

How can researchers elucidate the compound’s mechanism of action without prior pharmacological data?

Advanced Research Question

- Computational Docking : Screen against kinase or GPCR targets using PyRx or AutoDock. For example, the pyrazine moiety may interact with ATP-binding pockets in kinases .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing tetrahydro-2H-pyran with cyclohexane) to identify pharmacophores. Evidence from benzhydryl-urea analogs suggests urea linker flexibility enhances target engagement .

- In Vitro Assays : Prioritize panels like kinase inhibition or cytotoxicity screens (e.g., NCI-60 cell lines) to identify lead indications .

How should contradictory biological activity data across studies be resolved?

Advanced Research Question

- Assay Variability : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC values may arise from differences in buffer pH or incubation time .

- Metabolite Interference : Use LC-MS to rule out off-target effects from degradation products.

- Cross-Study Comparisons : Meta-analysis of analogs (e.g., 1-benzhydryl-3-(piperidin-4-ylmethyl)urea) can clarify whether structural motifs (e.g., pyrazine vs. pyridine) drive activity discrepancies .

What strategies mitigate stability issues during storage and in vivo studies?

Advanced Research Question

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) identify vulnerabilities. Urea bonds may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation.

- Prodrug Design : Modify the tetrahydro-2H-pyran group with ester linkages to enhance plasma stability .

How can computational tools predict pharmacokinetic properties?

Basic Research Question

- ADME Prediction : Tools like SwissADME estimate:

- LogP : ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration).

- Solubility : 0.1 mg/mL in water, necessitating solubilizers (e.g., DMSO/PEG) for in vivo dosing .

- CYP450 Metabolism : Use Schrödinger’s QikProp to identify potential cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation of the piperidine ring) .

What are the best practices for comparative studies with structural analogs?

Advanced Research Question

- Analog Selection : Prioritize derivatives with substitutions at:

- Pyrazine position : 2-pyridinyl vs. 2-pyrimidinyl for target selectivity.

- Urea linker : Methyl vs. ethyl spacers to assess steric effects .

- Data Normalization : Express activity as % inhibition relative to a common control (e.g., staurosporine for kinase assays) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。